Amino-PEG6-alcohol

Descripción general

Descripción

Amino-PEG6-alcohol: is a compound with the molecular formula C12H27NO6 and a molecular weight of 281.35 g/mol . It is a member of the polyethylene glycol (PEG) family, specifically a PEG linker, which is used in various chemical and biological applications . This compound is known for its ability to form stable conjugates with other molecules, making it valuable in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG6-alcohol typically involves the reaction of stearic acid with diethylene glycol (PEG-17) under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity . The product is then purified using techniques such as distillation and chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: This compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Substitution: Various halogenating agents or nucleophiles; reactions are performed under controlled temperature and pressure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Introduction to Amino-PEG6-alcohol

This compound is a hydrophilic compound characterized by an amino group and a hydroxyl group attached to a polyethylene glycol (PEG) chain consisting of six ethylene glycol units. Its molecular formula is C₁₂H₂₅N₃O₆, with a molecular weight of approximately 307.35 g/mol. This compound is soluble in water, making it suitable for various biological applications, particularly in the fields of drug formulation and delivery systems.

Drug Delivery Systems

This compound plays a significant role in drug delivery systems due to its ability to enhance the solubility and stability of drugs. It interacts favorably with proteins and nucleic acids, which is critical for developing effective therapeutic agents. The compound can be utilized to create stable conjugates through click chemistry, facilitating the formation of complex biomolecular structures that improve drug efficacy and targeting.

Antibody-Drug Conjugates (ADCs)

This compound is extensively used as a linker in the synthesis of antibody-drug conjugates (ADCs). These conjugates combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for targeted cancer therapy. The non-cleavable nature of the PEG linker ensures that the drug remains attached to the antibody until it reaches the target cells, minimizing systemic toxicity while maximizing therapeutic effects .

Nanotechnology

In nanotechnology, this compound serves as a crucial component for creating stealth drug carriers that prolong circulation time and reduce recognition and clearance by the immune system. This property is particularly beneficial in developing nanomedicines, such as those used in mRNA-based vaccines, where PEGylation enhances stability and biodistribution .

Bioconjugation Techniques

The functional groups present in this compound allow for versatile bioconjugation techniques. This capability is essential for synthesizing various biomolecules, including peptides and proteins, which can be modified for specific applications in research and therapeutics. The compound's hydroxyl group provides additional derivatization options, enhancing its utility in complex synthesis applications .

Cell Culture and Biotechnology

In cell culture applications, this compound can be used to modify surfaces or create functional coatings that improve cell adhesion and growth. Its hydrophilic nature contributes to better interactions with cellular components, facilitating various biotechnological processes such as protein expression and purification.

Case Study 1: Development of ADCs

A study demonstrated the effectiveness of this compound as a linker in ADCs targeting HER2-positive breast cancer cells. The conjugate showed significantly improved therapeutic efficacy compared to unconjugated drugs, highlighting the importance of PEG linkers in targeted therapy .

Case Study 2: Nanoparticle Formulation

Research involving PEGylated nanoparticles utilized this compound to enhance drug solubility and circulation time. The study concluded that these nanoparticles exhibited reduced macrophage uptake, leading to improved systemic availability of encapsulated drugs .

Mecanismo De Acción

The mechanism of action of Amino-PEG6-alcohol involves its role as a linker molecule . In ADCs, it connects the antibody to the cytotoxic drug, allowing for targeted delivery to cancer cells . In PROTACs, it links the ligand for an E3 ubiquitin ligase to the ligand for the target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome system .

Comparación Con Compuestos Similares

- 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-oic acid

- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine

- O-(2-Aminoethyl)-O′-(2-azidoethyl)pentaethylene glycol

Comparison: While these compounds share similar structural features, Amino-PEG6-alcohol is unique in its specific functional groups and applications . Its amino and hydroxyl groups provide distinct reactivity and versatility in forming stable conjugates . This makes it particularly valuable in the synthesis of ADCs and PROTACs, where precise and stable linkages are crucial .

Actividad Biológica

Amino-PEG6-alcohol, a polyethylene glycol (PEG) derivative with a molecular formula of and a molecular weight of approximately 281.346 g/mol, has gained significant attention in biomedical research, particularly in the development of antibody-drug conjugates (ADCs). This compound serves as a non-cleavable linker that enhances the therapeutic efficacy of ADCs by improving their pharmacokinetic properties and reducing immunogenicity.

| Property | Value |

|---|---|

| CAS Number | 39160-70-8 |

| Molecular Weight | 281.346 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 388.0 ± 37.0 °C at 760 mmHg |

| Flash Point | 188.5 ± 26.5 °C |

This compound functions primarily as a linker in ADCs, facilitating the attachment of cytotoxic agents to antibodies. This linkage is critical for:

- Targeted Delivery : The PEG component enhances solubility and stability, allowing for effective delivery to target cells.

- Reduced Immunogenicity : PEGylation masks potential antigenic sites on the antibody, leading to decreased immune recognition and prolonged circulation time in the bloodstream .

In Vitro Studies

Research indicates that this compound significantly alters the biological activity of ADCs:

- Cell Uptake : Studies have shown that incorporating PEG linkers can enhance cellular uptake of lipoplexes by up to 100 times compared to controls without PEG .

- Toxicity Profiles : While increased concentrations of PEG can enhance drug uptake, they may also lead to higher toxicity levels due to greater lipoplex uptake .

In Vivo Studies

In vivo studies have demonstrated the following effects:

- Biodistribution : PEGylated ADCs exhibit improved biodistribution profiles, allowing for targeted delivery to tumor sites while minimizing off-target effects .

- Therapeutic Efficacy : Animal models treated with PEGylated ADCs have shown significant reductions in tumor size compared to those receiving unconjugated drugs .

Case Studies

- Case Study on Cancer Treatment :

- Case Study on Immunogenicity Reduction :

Propiedades

IUPAC Name |

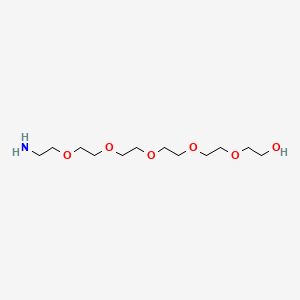

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUIZKMGHRMMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608636 | |

| Record name | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39160-70-8 | |

| Record name | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino-PEG6-alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.